molecular formula C13H21NO5 B2355193 1-(tert-Butoxycarbonyl)-3-(2-oxopropyl)pyrrolidine-3-carboxylic acid CAS No. 1889136-24-6

1-(tert-Butoxycarbonyl)-3-(2-oxopropyl)pyrrolidine-3-carboxylic acid

Cat. No. B2355193
CAS RN: 1889136-24-6
M. Wt: 271.313
InChI Key: PQXTUIQZLHZLEB-UHFFFAOYSA-N
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Description

1-(tert-Butoxycarbonyl)-3-(2-oxopropyl)pyrrolidine-3-carboxylic acid, also known as Boc-L-Pro-Val-OBzl, is a chemical compound that has been widely used in scientific research. This compound is a derivative of the amino acid proline and is commonly used in the synthesis of peptides and proteins. In

Mechanism of Action

1-(tert-Butoxycarbonyl)-3-(2-oxopropyl)pyrrolidine-3-carboxylic acidl-OBzl acts as a protecting group for the amino acid proline. It is used to protect the amino group of proline during peptide synthesis, as the unprotected amino group can react with other reagents and lead to unwanted side reactions. 1-(tert-Butoxycarbonyl)-3-(2-oxopropyl)pyrrolidine-3-carboxylic acidl-OBzl can be easily removed from the peptide using acid-catalyzed hydrolysis.
Biochemical and Physiological Effects
1-(tert-Butoxycarbonyl)-3-(2-oxopropyl)pyrrolidine-3-carboxylic acidl-OBzl itself does not have any biochemical or physiological effects, as it is used as a building block for the synthesis of peptides and proteins. However, the peptides and proteins synthesized using 1-(tert-Butoxycarbonyl)-3-(2-oxopropyl)pyrrolidine-3-carboxylic acidl-OBzl can have a wide range of biochemical and physiological effects depending on their sequence and structure.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-(tert-Butoxycarbonyl)-3-(2-oxopropyl)pyrrolidine-3-carboxylic acidl-OBzl in peptide synthesis is its stability. It is a stable compound that can be stored for long periods without degradation. It is also easy to handle and can be synthesized in high purity.
One of the limitations of using 1-(tert-Butoxycarbonyl)-3-(2-oxopropyl)pyrrolidine-3-carboxylic acidl-OBzl is its cost. It is a relatively expensive compound compared to other amino acid derivatives. It also requires the use of toxic reagents such as benzyl bromide, which can be hazardous to handle.

Future Directions

There are several future directions for the use of 1-(tert-Butoxycarbonyl)-3-(2-oxopropyl)pyrrolidine-3-carboxylic acidl-OBzl in scientific research. One area of interest is the development of new peptidomimetics for drug discovery. Peptidomimetics are compounds that mimic the activity of natural peptides and proteins, and they have the potential to be used as therapeutics for a wide range of diseases.
Another area of interest is the development of new methods for peptide synthesis using 1-(tert-Butoxycarbonyl)-3-(2-oxopropyl)pyrrolidine-3-carboxylic acidl-OBzl. Researchers are exploring new ways to synthesize peptides and proteins more efficiently and with higher purity. This could lead to the development of new drugs and therapies for a wide range of diseases.
Conclusion
In conclusion, 1-(tert-Butoxycarbonyl)-3-(2-oxopropyl)pyrrolidine-3-carboxylic acidl-OBzl is a valuable compound in scientific research, particularly in the synthesis of peptides and proteins. Its stability and ease of handling make it a useful building block for the development of new compounds for drug discovery. While it has some limitations, researchers are exploring new ways to use 1-(tert-Butoxycarbonyl)-3-(2-oxopropyl)pyrrolidine-3-carboxylic acidl-OBzl in the development of new therapeutics for a wide range of diseases.

Synthesis Methods

The synthesis of 1-(tert-Butoxycarbonyl)-3-(2-oxopropyl)pyrrolidine-3-carboxylic acidl-OBzl involves the reaction of Boc-L-proline with N-Boc-L-valine and benzyl bromide. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate. The product is then purified using column chromatography to obtain 1-(tert-Butoxycarbonyl)-3-(2-oxopropyl)pyrrolidine-3-carboxylic acidl-OBzl in high purity.

Scientific Research Applications

1-(tert-Butoxycarbonyl)-3-(2-oxopropyl)pyrrolidine-3-carboxylic acidl-OBzl is widely used in scientific research as a building block for the synthesis of peptides and proteins. It is particularly useful in the synthesis of cyclic peptides and peptidomimetics. These compounds have a wide range of applications in drug discovery, as they can mimic the activity of natural peptides and proteins.

properties

IUPAC Name

1-[(2-methylpropan-2-yl)oxycarbonyl]-3-(2-oxopropyl)pyrrolidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO5/c1-9(15)7-13(10(16)17)5-6-14(8-13)11(18)19-12(2,3)4/h5-8H2,1-4H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQXTUIQZLHZLEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC1(CCN(C1)C(=O)OC(C)(C)C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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